molecular formula C17H13FO3 B611765 VU0487836 CAS No. 1632301-78-0

VU0487836

Katalognummer: B611765
CAS-Nummer: 1632301-78-0
Molekulargewicht: 284.29
InChI-Schlüssel: XLLSSYMPYWALGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VU0487836 is a cyclooxygenase-1 (COX-1)-selective inhibitor.

Eigenschaften

CAS-Nummer

1632301-78-0

Molekularformel

C17H13FO3

Molekulargewicht

284.29

IUPAC-Name

3-(3-Fluorophenyl)-4-(4-methoxyphenyl)furan-2(5H)-one

InChI

InChI=1S/C17H13FO3/c1-20-14-7-5-11(6-8-14)15-10-21-17(19)16(15)12-3-2-4-13(18)9-12/h2-9H,10H2,1H3

InChI-Schlüssel

XLLSSYMPYWALGH-UHFFFAOYSA-N

SMILES

O=C1OCC(C2=CC=C(OC)C=C2)=C1C3=CC=CC(F)=C3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

VU0487836;  VU-0487836;  VU 0487836

Herkunft des Produkts

United States

Discovery and Preclinical Chemical Development of Vu0487836

Historical Context of Furanone-Based Cyclooxygenase Inhibitors

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 isoforms, are central to the biosynthesis of prostaglandins from arachidonic acid. rsc.orguniba.itbrieflands.com Prostaglandins play critical roles in various physiological processes, including inflammation. rsc.orgtandfonline.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. rsc.orgbrieflands.com Historically, many traditional NSAIDs inhibited both COX-1 and COX-2, leading to undesirable side effects, particularly gastrointestinal toxicity, which is primarily associated with COX-1 inhibition. brieflands.comnih.gov

The discovery of the inducible COX-2 isoform, which is upregulated during inflammation, led to the development of selective COX-2 inhibitors, often referred to as coxibs. rsc.orgbrieflands.comnih.gov These compounds were designed to reduce inflammation and pain with a lower risk of gastrointestinal complications by sparing COX-1. rsc.orgbrieflands.comnih.govmdpi.com Early examples of selective COX-2 inhibitors included celecoxib, rofecoxib, and valdecoxib. rsc.orgnih.govmdpi.comnih.govnih.govnih.govresearchgate.netnih.gov

Many of these selective COX-2 inhibitors, including rofecoxib, feature a diarylheterocycle scaffold. rsc.orgacs.org Rofecoxib, for instance, is based on a furanone core substituted with diaryl groups. rsc.orgacs.org While the focus in the late 20th and early 21st centuries was largely on developing COX-2 selective agents, the furanone scaffold established in compounds like rofecoxib later served as a basis for exploring inhibitors with different selectivity profiles, including those targeting COX-1. acs.org

Design Rationale for VU0487836 as a COX-1 Selective Compound

Despite the success of COX-2 selective inhibitors, a growing understanding of the distinct roles of COX-1, particularly its involvement in certain pathological conditions such as specific cancers and neuroinflammation, highlighted the potential therapeutic value of selective COX-1 inhibition. uniba.it This provided a rationale for designing compounds that specifically target COX-1.

The design of this compound was based on the furanone scaffold found in the COX-2 selective inhibitor rofecoxib. acs.orgresearchgate.net A key structural determinant for the COX-2 selectivity of compounds like rofecoxib is the presence of a sulfonamide or methylsulfone group on one of the aromatic rings. acs.org This group interacts with a side pocket in the COX-2 active site that is not present or is less accessible in COX-1. rsc.orgacs.orgnih.gov

Previous research demonstrated that removing the sulfonylmethyl group from 3,4-diphenylfuranone, the core structure of rofecoxib, reversed the selectivity from COX-2 to COX-1. acs.org Although the resulting 3,4-diphenylfuranone was a weak COX-1 inhibitor, it served as a starting point for further optimization through functionalization. acs.orgresearchgate.net this compound was discovered through this optimization process, utilizing the furanone scaffold to develop a COX-1 selective compound. acs.orgresearchgate.net The design aimed to achieve higher potency and selectivity for COX-1 compared to the initial 3,4-diphenylfuranone scaffold. acs.org Furthermore, this compound was designed with a metabolically stable fluorine atom intended for potential radiolabeling with 18F for Positron Emission Tomography (PET) imaging applications. acs.orgresearchgate.netnih.gov

Synthetic Methodologies for this compound and its Analogs

The synthesis of this compound and its analogs involved specific chemical transformations to construct the furanone core and incorporate necessary substituents. The furanone core is a versatile building block in organic synthesis, known for its potential to be converted into other heterocyclic systems. tandfonline.com

A synthetic scheme for analogs of this compound was developed, starting with the synthesis of arylalkyl ketones. acs.orgnih.gov This was achieved using a Friedel-Crafts acylation reaction between substituted arenes and acyl chloride. acs.orgnih.gov A stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), was employed in this electrophilic aromatic substitution reaction to prevent multiple substitutions on the aromatic rings. acs.orgnih.gov Subsequent steps involved the α-hydroxylation of the ketones. acs.orgnih.gov

Initial Synthetic Pathways and Challenges in Radiotracer Development

Initial synthetic efforts for this compound focused on establishing the core structure and incorporating the fluorine atom. The intention was to enable late-stage radiolabeling with 18F for PET imaging, given the potential of COX-1 inhibitors as imaging agents for conditions like ovarian cancer where COX-1 is overexpressed. uniba.itresearchgate.netacs.orgcore.ac.uk

However, attempts to incorporate 18F into this compound using conditions typically employed for radiosynthesis encountered challenges. acs.orgnih.gov These attempts failed, presumably due to the inherent instability of the furanone ring structure under the highly basic conditions (around pH 11) often required for such radiolabeling procedures. acs.orgnih.gov This instability of the γ-lactone ring presented a significant hurdle in developing this compound as a viable radiotracer. acs.orgnih.gov

Optimization of Synthetic Routes for Analog Stability and Radiolabeling

To overcome the challenges associated with the instability of the furanone ring under radiolabeling conditions and to improve the properties of potential COX-1 targeted imaging agents, synthetic routes were optimized. This involved structural modifications aimed at increasing the stability of the furanone core and developing radiolabeling methods compatible with the molecule's characteristics.

A key hypothesis for improving the stability of the furanone ring was the incorporation of a 5,5-dimethyl group into the ring structure. acs.orgnih.gov This modification was explored in the synthesis of analogs of this compound. acs.orgnih.gov The synthetic scheme for these analogs, bearing the 5,5-dimethyl substituent, began with the synthesis of arylalkyl ketones via Friedel-Crafts acylation, followed by α-hydroxylation. acs.orgnih.gov This structural alteration was hypothesized to enhance the stability of the furanone core, making it more amenable to subsequent chemical transformations, including radiolabeling. acs.orgnih.gov

In Vitro Pharmacological Characterization of Vu0487836

Assessment of Cyclooxygenase Isoform Selectivity

The assessment of cyclooxygenase isoform selectivity is a critical step in characterizing compounds that interact with COX-1 and cyclooxygenase-2 (COX-2) enzymes. This involves evaluating the compound's inhibitory effects on both isoforms.

Inhibition Kinetics with Purified COX-1 and COX-2 Enzymes

Detailed inhibition kinetics, such as determination of Ki, Km, or Kinact values for VU0487836 with purified COX-1 and COX-2 enzymes, were not available in the consulted sources. Studies involving purified enzymes are typically used to understand the mechanism and potency of inhibition for each isoform nih.govnih.gov.

Selective Inhibition in Cellular Systems Expressing COX-1

While specific quantitative data (e.g., IC50 values) for this compound in cellular systems predominantly expressing COX-1 were not explicitly detailed in the search results, related research utilized cell lines like OVCAR3, which strongly expresses COX-1, to evaluate the selectivity and potency of related compounds acs.orgresearchgate.net. These cellular assays are crucial for confirming the selective inhibitory activity observed with purified enzymes in a more biologically relevant context nih.gov. It is noted that a related furanone-based compound showed selective COX-1 binding and inhibition in ovarian cancer cells expressing elevated COX-1, with no binding observed for COX-2 in these settings acs.org.

Molecular Interactions and Binding Affinity with COX-1

Understanding the molecular interactions and binding affinity of this compound with COX-1 provides insights into the basis for its observed selectivity.

Elucidation of Binding Site Characteristics

The binding site of COX-1 has been characterized through various experimental techniques, including X-ray crystallography nih.govnih.gov. Key differences exist between the binding pockets of COX-1 and COX-2, particularly around residues like Ile523 in COX-1 and Val523 in COX-2, which contribute to the differential binding of selective inhibitors nih.govebi.ac.uk. While general characteristics of the COX-1 binding site are known, specific experimental data detailing the precise interactions of this compound within the COX-1 binding pocket were not found in the available information.

Computational Modeling and Docking Simulations

Computational modeling and docking simulations are valuable tools for predicting the binding mode and estimating the binding affinity of a compound to its target protein mdpi.comrjptonline.orgtbzmed.ac.irnih.govresearchgate.netresearchgate.nettjnpr.org. These studies can help to visualize the potential interactions between the ligand and amino acid residues in the binding site nih.gov. Although general molecular docking studies for COX inhibitors and related compound classes have been reported researchgate.netmdpi.comrjptonline.orgtbzmed.ac.irnih.govresearchgate.netresearchgate.nettjnpr.org, specific results from computational modeling and docking simulations performed with this compound and COX-1 were not detailed in the consulted sources.

Evaluation of Metabolic Stability in Preclinical Biological Matrices

Metabolic stability is a key pharmacokinetic property that influences a compound's half-life and exposure in vivo wuxiapptec.comnih.gov. In vitro metabolic stability is typically assessed in preclinical biological matrices such as liver microsomes, hepatocytes, and plasma from various species mdpi.comebi.ac.ukresearchgate.netwuxiapptec.comanimbiosci.orgnuvisan.comnih.govthermofisher.comevotec.comnih.govcreative-diagnostics.comrsc.orgveritastk.co.jpnih.govnih.govscialert.netveritastk.co.jpnih.gov. These studies provide crucial data on how readily a compound is metabolized by enzymes present in these matrices.

Plasma Protein Binding Profiles across Species

Plasma protein binding refers to the extent to which a compound binds to proteins in the blood plasma. wikipedia.orgsovicell.com Only the unbound fraction of a drug is generally considered free to distribute into tissues, interact with its target, and undergo metabolism or excretion. wikipedia.orgsovicell.comnih.gov Common plasma proteins involved in drug binding include human serum albumin (HSA) and alpha-1 acid glycoprotein (AGP). wikipedia.orgsovicell.com In vitro plasma protein binding is typically assessed using techniques such as equilibrium dialysis, where the compound is incubated with plasma, and the concentration of the unbound fraction is determined. thermofisher.com Evaluating plasma protein binding across different species (e.g., human, mouse, dog, rat) is important for extrapolating preclinical data to humans and understanding potential differences in drug disposition. nih.gov

Based on the available information, specific quantitative data on the plasma protein binding of this compound across different species is not provided in the search results. Information regarding the plasma protein binding of the analog FDF in mouse, dog, and human plasma has been reported, showing high binding across these species. acs.orgnih.gov However, this data pertains to FDF, not directly to this compound.

Structure-activity Relationship Sar Studies and Molecular Optimization

Impact of Furanone Scaffold Modifications on COX-1 Selectivity and Potency

The furanone scaffold is a central structural element of VU0487836, derived from diarylheterocycle inhibitors. Initial studies demonstrated that a 3,4-diphenylfuranone structure, resulting from the removal of a group crucial for COX-2 selectivity in related compounds, exhibited weak COX-1 selective inhibition. This finding established the furanone as a promising scaffold for developing COX-1 selective agents through further functionalization thegoodscentscompany.comnih.gov.

Modifications to the furanone ring itself were explored. A significant modification involved the incorporation of a 5,5-dimethyl group into the furanone ring. This modification was hypothesized to enhance the stability of the molecule, a crucial factor, particularly when considering the incorporation of radioisotopes for imaging thegoodscentscompany.comnih.gov.

Substituents on the phenyl rings attached to the furanone scaffold also played a critical role in modulating COX-1 selectivity and potency. For instance, the incorporation of a methyl group at the para-position of the C-4 phenyl ring in an analog of this compound led to a notable increase in potency while maintaining selectivity for COX-1 thegoodscentscompany.comnih.gov.

Further modifications involved the introduction of fluorine atoms, necessary for 18F-PET imaging. Several fluorinated analogs were synthesized and evaluated. Among these, a compound referred to as FDF (3-(4-fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one) demonstrated the most favorable balance of potency and selectivity for COX-1 thegoodscentscompany.comnih.gov. This highlights the delicate interplay between substituent identity, position, and the resulting biological activity and selectivity profile.

Role of Specific Substituents in Radiopharmaceutical Stability

The intended use of furanone-based COX-1 inhibitors like this compound as radiopharmaceuticals for PET imaging necessitates the incorporation of a radioisotope, such as 18F. Early attempts to incorporate 18F into this compound under standard radiosynthesis conditions were unsuccessful, presumably due to the inherent instability of the furanone ring structure under these conditions thegoodscentscompany.comnih.gov.

This instability issue prompted the investigation of structural modifications to enhance the molecule's robustness. The introduction of a 5,5-dimethyl group onto the furanone ring was hypothesized to provide increased stability thegoodscentscompany.comnih.gov. This modification was incorporated into subsequent analogs, including FDF.

The stability of the radiolabeled compound is paramount for successful imaging, as degradation in vivo can lead to off-target accumulation of radioactivity and poor image quality. Studies evaluating FDF, which incorporates the 5,5-dimethyl-substituted furanone core and a fluorine atom for potential radiolabeling, indicated that it possesses adequate metabolic stability for in vivo imaging applications thegoodscentscompany.comnih.gov.

Design Principles for Enhanced Target Engagement and Pharmacokinetic Properties

The design of this compound and its optimized analogs, such as FDF, was guided by principles aimed at achieving enhanced target engagement with COX-1 and favorable pharmacokinetic properties for their intended application as imaging agents.

Target engagement refers to the binding of the compound to its molecular target, COX-1, at the site of interest. Achieving sufficient and selective binding is essential for visualizing COX-1 expression in tissues. The SAR studies described in Section 5.1, particularly the identification of substituents and scaffold modifications that improve COX-1 potency and selectivity, directly contribute to enhanced target engagement thegoodscentscompany.comnih.gov. The furanone scaffold, when appropriately substituted, provides a structural framework that can favorably interact with the active site of COX-1 thegoodscentscompany.comnih.gov.

Pharmacokinetic properties dictate how the compound is absorbed, distributed, metabolized, and excreted by the body. For an imaging agent, optimal pharmacokinetics are necessary to ensure that the compound reaches the target tissue in sufficient concentration, remains there for the duration of the imaging procedure, and is cleared from non-target tissues to minimize background signal.

In the design of FDF, considerations included achieving adequate metabolic stability to prevent premature degradation in vivo thegoodscentscompany.comnih.gov. Protein binding is another important pharmacokinetic parameter that can influence the free concentration of the compound available to bind to the target. While specific data on protein binding for this compound was not detailed, FDF was reported to exhibit adequate protein binding thegoodscentscompany.com. The plasma half-life of the compound is also critical, affecting the duration of target exposure and the time window for imaging. FDF was found to have an adequate plasma half-life for in vivo imaging thegoodscentscompany.comnih.gov.

Methodological Considerations in Research Utilizing Vu0487836

Radiochemical Synthesis and Quality Control Procedures

For applications such as Positron Emission Tomography (PET) imaging, VU0487836 needs to be synthesized in a radiolabeled form, typically with a radioactive isotope like fluorine-18 ([¹⁸F]). The radiochemical synthesis of [¹⁸F]this compound involves specific chemical reactions designed to incorporate the radioisotope efficiently and with high yield. One approach described for the synthesis of a furanone-based COX-1 selective inhibitor, which includes the scaffold of this compound, involves a Lewis acid-catalyzed nucleophilic aromatic deiodo[¹⁸F]fluorination reaction. This method aims to incorporate the ¹⁸F atom at a late stage of synthesis, which is advantageous due to the short half-life of ¹⁸F. nih.govacs.orgresearchgate.net The inclusion of a 5,5-dimethyl group on the furanone ring has been hypothesized to improve the stability of the molecule under the harsh conditions often required for radiosynthesis. nih.govacs.org

In Vitro Assay Development for COX-1 Inhibition and Selectivity

Evaluating the inhibitory activity and selectivity of this compound towards COX-1 is a critical step in its characterization. In vitro assays are developed to measure the compound's ability to inhibit the enzymatic activity of COX-1 and to determine its selectivity relative to cyclooxygenase-2 (COX-2). researchgate.netuniba.itnajah.edunih.govnih.govrsc.org

These assays typically utilize purified COX-1 and COX-2 enzymes or cell lines that selectively express one isoform. researchgate.netnih.govnih.gov A common method involves measuring the inhibition of prostaglandin (PG) or thromboxane (TX) biosynthesis, as COX enzymes catalyze the rate-limiting step in the production of these molecules from arachidonic acid. nih.govacs.orgbpsbioscience.com Radio-TLC assays have been described for evaluating COX-1 and COX-2 inhibitory activities. researchgate.net The potency of inhibition is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity is determined by comparing the IC₅₀ values for COX-1 and COX-2, often expressed as a selectivity index (SI = COX-2 IC₅₀ / COX-1 IC₅₀). uniba.itnih.govrsc.org

This compound has been identified as a COX-1 selective inhibitor, originating from a furanone scaffold. nih.govacs.orgresearchgate.netresearchgate.net While the initial 3,4-diphenylfuranone scaffold showed weak COX-1 selectivity, functionalization led to the discovery of more potent and selective compounds like this compound. nih.govacs.orgresearchgate.net

Preclinical Animal Model Development and Characterization

Preclinical animal models are indispensable for evaluating the in vivo behavior of this compound, particularly its potential as a PET imaging agent for targeting COX-1 overexpression in diseases like ovarian cancer. nih.govacs.orgresearchgate.netatlantisbioscience.combiocytogen.comswiss-vascular.chnih.govupenn.edu

To study the targeting capability of radiolabeled this compound, xenograft models are established using cell lines that exhibit differential expression levels of COX-1. nih.govacs.orgresearchgate.netmdpi.com Human ovarian cancer cell lines, such as SKOV3, are commonly used for this purpose. nih.govacs.orgresearchgate.net To create models with varying COX-1 expression, SKOV3 cells can be transfected with either an empty vector (SKOV3/pcDNA), resulting in low natural COX-1 expression, or with the COX-1 gene (SKOV3/COX-1), leading to high COX-1 expression. nih.govacs.org These cells are then subcutaneously or intraperitoneally injected into immunocompromised mice, such as ICRscid mice, to establish tumor xenografts. nih.govacs.orgresearchgate.netresearchgate.net The differential expression of COX-1 in these xenografts can be confirmed by analyzing the levels of prostaglandins and thromboxanes in the tumor tissues, with higher concentrations expected in high COX-1 expressing tumors. nih.govacs.org These dual xenograft models, where both high and low COX-1 expressing tumors are present in the same animal, allow for the simultaneous evaluation of the radiotracer's uptake based on COX-1 expression. nih.govacs.orgresearchgate.net

Optimizing imaging protocols for PET/CT is crucial to obtain high-quality images and accurate quantitative data from preclinical studies using radiolabeled this compound. viamedica.plradiologykey.comresearchgate.netnih.govincepto-medical.comnih.govnih.govnih.gov While specific protocols for [¹⁸F]this compound may vary, general principles for optimizing PET/CT imaging in preclinical settings apply.

Key aspects of imaging protocol optimization include determining the appropriate injected radiotracer activity, optimizing acquisition time per bed position, selecting suitable reconstruction parameters (e.g., number of iterations and subsets), and applying appropriate post-reconstruction filters. viamedica.plnih.govnih.gov Factors such as the sensitivity of the PET/CT scanner and the half-life of the radioisotope influence these parameters. nih.govnih.gov For ¹⁸F-labeled tracers, imaging is typically performed after a suitable uptake period to allow for distribution and clearance from non-target tissues. researchgate.net

Optimization studies often involve using phantoms to evaluate image quality, signal-to-noise ratio, and quantification accuracy under different acquisition and reconstruction settings. nih.govnih.gov In animal studies, careful positioning of the animal is important to minimize artifacts. radiologykey.comresearchgate.net The goal of optimization is to achieve sufficient image quality for visualization and quantification of radiotracer uptake in target tissues while minimizing factors such as scan time and potentially injected dose. incepto-medical.comnih.govnih.gov The uptake of [¹⁸F]this compound in xenograft models has been shown to be COX-1 dependent, enabling the detection of tumors expressing elevated levels of COX-1. nih.govacs.orgresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11870205
Celecoxib2662
Rofecoxib5090
Valdecoxib119603
SC-5605099
Indomethacin3714
Ketoprofen3826
Nimesulide4495
Diclofenac3033
Meloxicam5281662
Aspirin2244
Furosemide3416
Gadolinium-1535311243
Yttrium-905311520
Fluorine-185311469
Carbon-115311449
Gallium-685311494
Technetium-99m5311554

Data Table

Future Research Directions and Unaddressed Academic Questions

Exploration of Additional Pathological Contexts for COX-1 Targeted Research

While COX-2 has been traditionally the primary focus of anti-inflammatory drug development, there is growing evidence suggesting a significant, and sometimes underrecognized, proinflammatory role for COX-1 in various pathological conditions. snmjournals.orgmdpi.comnih.gov These include neurodegeneration, atherosclerosis, and carcinogenesis. snmjournals.orgnih.gov COX-1 is constitutively expressed in various brain regions, predominantly in microglia, where it contributes to neuroinflammation in neurological disorders. nih.govmdpi.com Studies in COX-1 knockout mice have shown increased resistance to LPS-induced neuronal death and reduced inflammatory responses, suggesting a pro-inflammatory role for COX-1 in the brain. mdpi.com The accumulation of COX-1-positive microglia has been observed in peri-infarctional regions early after ischemic stroke in humans. nih.gov

Beyond neuroinflammation and cancer, the involvement of COX-1 in other diseases with an inflammatory component warrants further investigation. snmjournals.orgmdpi.com This includes exploring its role in chronic inflammatory conditions and the modulation of immune responses in infectious diseases. patsnap.com The potential therapeutic effects of COX-1 inhibition should be further investigated, particularly in the secondary post-ischemic neuroinflammatory phase. nih.gov

Development of Advanced Analogs with Improved Imaging Characteristics

The development of radiotracers for imaging COX-1, initiated with compounds like VU0487836, is a crucial area for future research. acs.orgresearchgate.netcore.ac.uk While this compound itself presented challenges for 18F incorporation, the subsequent development of analogs like [18F]FDF demonstrated the potential of furanone-based structures for COX-1 targeted PET imaging. acs.orgresearchgate.net [18F]FDF has shown adequate in vivo stability, plasma half-life, and pharmacokinetic properties for use as an imaging agent and enabled sensitive detection of ovarian cancer in preclinical models. acs.orgresearchgate.net

Future research should focus on developing advanced analogs with improved imaging characteristics. This includes designing compounds with enhanced selectivity for COX-1 over COX-2, optimized metabolic stability, favorable pharmacokinetics for specific imaging applications (e.g., brain imaging), and efficient radiosynthesis routes, particularly for isotopes like 18F. snmjournals.orgnih.gov The goal is to create radioligands that can accurately quantify COX-1 distribution and measure target engagement of potential COX-1 inhibitors in vivo. snmjournals.org The highly consistent blocking effect observed between ex vivo blood cells and the spleen suggests the potential utility of blood cells to evaluate COX-1 inhibitors in the future, even before PET images are obtained, which could aid in the screening of novel NSAIDs for COX-1 inhibition. snmjournals.org

Integration with Multi-Omics Approaches for Deeper Mechanistic Understanding

Integrating COX-1 targeted research with multi-omics approaches holds significant potential for a deeper mechanistic understanding of its role in various pathologies. Multi-omics analysis combines data from different molecular levels, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more comprehensive view of biological processes. biocommons.org.aumetwarebio.com

Applying multi-omics to study diseases where COX-1 is implicated could help elucidate the complex molecular networks in which COX-1 participates. This could involve analyzing changes in gene expression, protein levels, and metabolic profiles in response to COX-1 modulation or in conditions with altered COX-1 expression. Such integrated approaches can help identify novel pathways regulated by COX-1, pinpoint relevant biomarkers, and build elaborate markers of disease and physiology. biocommons.org.aumetwarebio.com For instance, multi-omics could help clarify how COX-1-derived prostaglandins interact with other signaling pathways and contribute to disease progression. patsnap.comnih.gov

Elucidation of Novel COX-1 Mediated Signaling Pathways

While COX enzymes are known to catalyze the production of prostaglandins and thromboxanes from arachidonic acid, leading to various downstream signaling events, the full spectrum of COX-1 mediated signaling pathways, particularly in specific cellular contexts and pathological conditions, is not yet completely understood. mdpi.comnih.gov

Future research needs to delve deeper into the downstream prostaglandin signaling pathways influenced by COX-1 activity. patsnap.com This includes identifying the specific prostanoids produced by COX-1 in different cell types and disease states, and characterizing the receptors and downstream effectors involved. Understanding these pathways can reveal new therapeutic targets and inform the design of next-generation COX inhibitors with improved therapeutic profiles. patsnap.com For example, investigating how selective COX-1 inhibition impacts specific prostaglandin receptors or synthases could provide insights into its therapeutic potential. patsnap.com

Potential for Theranostic Applications in Preclinical Oncology Research

The overexpression of COX-1 in certain cancers, such as ovarian carcinoma, suggests its potential as a target for theranostic applications. acs.orgresearchgate.netcore.ac.ukmdpi.com Theranostics combines diagnostic imaging with targeted therapy. mdpi.com In the context of COX-1, this could involve using a radiolabeled COX-1 targeting agent for both imaging to detect and stage tumors expressing high levels of COX-1 and delivering a therapeutic payload to these cells. mdpi.comsnmmi.orgappliedradiationoncology.com

Preclinical oncology research could explore the development of COX-1 targeted radiotheranostics. This would involve designing compounds that not only bind selectively to COX-1 but can also be labeled with different radioisotopes – one for imaging (e.g., 68Ga or 18F) and another for therapy (e.g., 177Lu or 90Y). mdpi.comsnmmi.orgappliedradiationoncology.comnih.govnih.gov Research would focus on optimizing the tumor uptake and retention of these agents while minimizing off-target accumulation, as demonstrated by advancements in pretargeted radioimmunotherapy approaches in other cancer types. snmmi.orgappliedradiationoncology.com The aim is to achieve a higher radiation dose to the tumor while sparing healthy tissues, potentially improving efficacy and reducing side effects in preclinical cancer models. snmmi.orgappliedradiationoncology.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for initial pharmacological characterization of VU0487836?

  • Answer : Begin with in vitro binding assays (e.g., radioligand displacement) to determine receptor affinity (Ki), followed by functional assays (e.g., cAMP modulation) to assess agonist/antagonist activity. Use dose-response curves to calculate EC50/IC50 values. Ensure controls include known reference compounds (e.g., positive/negative controls) to validate assay sensitivity . For reproducibility, document buffer conditions, incubation times, and equipment calibration in line with journal guidelines for experimental transparency .

Q. How should researchers design studies to evaluate this compound’s selectivity across related receptor subtypes?

  • Answer : Employ a panel of receptor subtype assays (e.g., GPCRs, ion channels) to screen for off-target effects. Use concentration ranges spanning 10× the EC50 to identify potential cross-reactivity. Statistical analysis should include Bonferroni correction to account for multiple comparisons. Tabulate selectivity ratios (target vs. off-target activity) in a comparative table (see Table 1 ) .

Table 1 : Example Selectivity Profile of this compound

Receptor SubtypeActivity (% Inhibition at 10 µM)Selectivity Ratio (Target/Off-Target)
Target Receptor X95%1.0 (Reference)
Off-Target Y15%6.3
Off-Target Z8%11.9

Q. What are the best practices for synthesizing and characterizing this compound in academic settings?

  • Answer : Follow a stepwise synthesis protocol with intermediate purity checks (HPLC, NMR). For novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS) to confirm molecular identity. For known compounds, cite prior synthetic routes but validate purity via independent methods (e.g., melting point comparison) .

Advanced Research Questions

Q. How can conflicting in vivo efficacy data for this compound be resolved across different animal models?

  • Answer : Apply contradiction analysis frameworks (e.g., identifying the principal contradiction in mechanistic hypotheses). For instance, if Model A shows efficacy but Model B does not, compare variables such as dosing regimens, pharmacokinetic parameters (e.g., brain penetration), or genetic backgrounds. Use meta-analysis to quantify heterogeneity across studies and propose hypothesis-driven follow-ups (e.g., PK/PD modeling) .

Q. What statistical methods are optimal for analyzing dose-dependent toxicity in this compound studies?

  • Answer : Use nonlinear regression (e.g., probit analysis) to calculate LD50 values. For longitudinal toxicity data, apply mixed-effects models to account for inter-subject variability. Include survival curves and histopathology scoring in supplementary materials, adhering to ethical reporting standards .

Q. How can researchers optimize this compound’s pharmacokinetic properties while maintaining target engagement?

  • Answer : Structure-activity relationship (SAR) studies should balance lipophilicity (logP) and polar surface area to enhance bioavailability. Use in silico tools (e.g., molecular dynamics simulations) to predict blood-brain barrier penetration. Validate predictions with in vivo microdialysis or PET imaging .

Methodological Frameworks

  • PICO Framework : For translational studies, define Population (e.g., rodent strain), Intervention (this compound dosage), Comparison (vehicle/control), and Outcome (e.g., biomarker reduction) to structure hypotheses .
  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies addressing this compound’s mechanism in understudied disease contexts .

Key Considerations for Data Integrity

  • Reproducibility : Share raw datasets (e.g., dose-response curves) in public repositories with metadata annotations .
  • Contradiction Management : Pre-register hypotheses to distinguish genuine contradictions from methodological artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0487836
Reactant of Route 2
Reactant of Route 2
VU0487836

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.